Myriceric acid A
Description
Contextualizing Natural Products in Drug Discovery Research
Natural products, derived from sources such as plants, microorganisms, and marine organisms, have historically been a cornerstone of drug discovery scirp.orgnih.gov. These compounds often possess unique and complex chemical structures that have evolved over time for specific biological functions, making them valuable starting points for identifying new drug leads scirp.orgresearchgate.net. The chemical diversity inherent in natural products provides a rich reservoir for screening against a wide range of biological targets scirp.orgmdpi.com. Despite the advancements in synthetic chemistry and combinatorial libraries, natural products continue to contribute significantly to the development of new chemical entities for therapeutic applications, particularly in areas like antimicrobials and anticancer agents scirp.orgresearchgate.net. The process of natural product drug discovery typically involves the collection and extraction of materials, isolation and structural elucidation of compounds, and subsequent biological activity screening scirp.orgnih.gov.
Historical Trajectory of Myriceric Acid A Research
This compound was first isolated from the bayberry, Myrica cerifera. researchgate.netmdpi.com. Its initial identification highlighted it as a novel non-peptide endothelin receptor antagonist researchgate.netchemfaces.com. This discovery was significant because endothelin receptors are involved in vasoconstriction, and compounds that modulate their activity have therapeutic relevance, particularly in conditions like pulmonary hypertension mdpi.com. Early research focused on the isolation and structural determination of this compound, along with related triterpenoids like Myriceric acid C and Myriceric acid D, also found in Myrica cerifera researchgate.netchemfaces.com. Investigations into the structure-activity relationships of these compounds and their synthetic derivatives, such as sulfated forms, were undertaken to understand how structural modifications impact their affinity for endothelin receptors researchgate.net. The chemical synthesis of this compound or its key intermediates has also been a subject of research, with studies exploring practical partial synthesis routes from precursors like oleanolic acid acs.org. Microflow photochemistry techniques have been investigated as a method for synthesizing a key intermediate for this compound jst.go.jp.
Current Scope and Significance of this compound Investigations
Current research on this compound continues to explore its potential biological activities and mechanisms of action. Beyond its initial identification as an endothelin receptor antagonist, studies are investigating other potential therapeutic properties. For instance, this compound has been identified in the leaves of Abelmoschus manihot (red gedi), a plant used in ethnomedicine researchgate.net. While the specific activities of this compound from this source are part of broader phytochemical studies, this indicates ongoing exploration of its presence in various plant species researchgate.net.
The significance of this compound in chemical biology research lies in its potential as a lead compound for developing new therapeutic agents. Its triterpenoid (B12794562) structure is characteristic of a class of natural products known for diverse biological activities bibliotekanauki.pl. Research findings on this compound and related compounds contribute to the understanding of how these natural molecules interact with biological targets, providing insights for the design and synthesis of novel pharmaceuticals. Although some sources mention potential biological activities like anti-inflammatory, antioxidant, and antimicrobial properties for this compound ontosight.ai, detailed research findings specifically for this compound regarding these activities are less prominent in the provided search results compared to Myriceric acid B or other compounds from Myrica species. Research on Myriceric acid B, for example, has shown potent HIV-1 entry inhibition and cytotoxic activity against certain cancer cell lines chemfaces.comarctomsci.com. While this compound was initially noted for its endothelin receptor antagonism researchgate.net, the current scope of research may encompass a broader evaluation of its pharmacological profile.
Detailed research findings on this compound's interaction with endothelin receptors include its inhibition of endothelin-1-induced increase in cytosolic free Ca2+ concentration and its binding to [125I]endothelin-1 in rat aortic smooth muscle cells. researchgate.net.
Table 1: In Vitro Activity of this compound on Endothelin Receptors
| Assay | Target | IC50 / Ki | Reference |
| Inhibition of endothelin-1-induced Ca2+ increase | Endothelin-1 (B181129) receptor | 11 ± 2 nM (IC50) | researchgate.net |
| Inhibition of [125I]endothelin-1 binding | Endothelin-1 receptor | 66 ± 15 nM (Ki) | researchgate.net |
The ongoing investigation into this compound reflects the continued value of natural products as sources of structurally diverse and biologically active compounds in the pursuit of new drugs.
Structure
2D Structure
Properties
CAS No. |
174973-65-0 |
|---|---|
Molecular Formula |
C142H245N41O44 |
Molecular Weight |
3230.7 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]oxy-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C142H245N41O44/c1-19-74(14)111(135(220)173-92(57-70(6)7)128(213)168-86(37-25-30-52-146)122(207)167-88(40-33-55-158-142(155)156)124(209)170-93(60-79-41-43-80(186)44-42-79)132(217)181-112(75(15)20-2)136(221)177-99(59-72(10)11)139(224)227-140(225)113(76(16)21-3)182-127(212)89(45-47-105(191)192)163-116(201)81(149)34-22-27-49-143)179-104(190)67-160-118(203)91(56-69(4)5)169-130(215)97(65-108(197)198)175-137(222)114(78(18)185)183-133(218)100(68-184)178-129(214)94(62-102(152)188)174-134(219)110(73(12)13)180-126(211)83(39-32-54-157-141(153)154)161-103(189)66-159-119(204)95(63-106(193)194)171-125(210)90(164-117(202)82(150)61-101(151)187)46-48-109(199)226-138(223)98(58-71(8)9)176-131(216)96(64-107(195)196)172-123(208)87(38-26-31-53-147)166-121(206)85(36-24-29-51-145)165-120(205)84(35-23-28-50-144)162-115(200)77(17)148/h41-44,69-78,81-100,110-114,184-186H,19-40,45-68,143-150H2,1-18H3,(H2,151,187)(H2,152,188)(H,159,204)(H,160,203)(H,161,189)(H,162,200)(H,163,201)(H,164,202)(H,165,205)(H,166,206)(H,167,207)(H,168,213)(H,169,215)(H,170,209)(H,171,210)(H,172,208)(H,173,220)(H,174,219)(H,175,222)(H,176,216)(H,177,221)(H,178,214)(H,179,190)(H,180,211)(H,181,217)(H,182,212)(H,183,218)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H4,153,154,157)(H4,155,156,158)/t74-,75-,76-,77-,78+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,110-,111-,112-,113-,114-/m0/s1 |
InChI Key |
NSIDUISIDFTFTA-AZASHCCVSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)OC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)N)NC(=O)C(CC(=O)N)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)N)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)OC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)N)NC(=O)C(CC(=O)N)N |
Other CAS No. |
174973-65-0 |
Synonyms |
3-oxo-27-caffeoyloxyolean-12-en-28-oic acid myriceric acid A |
Origin of Product |
United States |
Natural Occurrence and Advanced Phytochemical Isolation of Myriceric Acid a
Botanical Sources and Geographic Distribution of Myriceric Acid A-Producing Species
The primary botanical sources of this compound are concentrated within specific plant genera, with a notable presence in the Myricaceae family. The distribution of these species influences the availability and study of this compound.
Identification of Myricaceae Species and Other Genera Containing this compound
This compound was first isolated from Myrica cerifera, commonly known as southern wax myrtle or bayberry. mdpi.comgoogle.comresearchgate.net This species belongs to the Myricaceae family. While Myrica cerifera was historically classified under the Myrica genus, taxonomic revisions have since placed it in the genus Morella, as Morella cerifera. mdpi.comgoogle.com The Myricaceae family includes trees and shrubs known for producing a variety of bioactive compounds, often found in their bark and leaves. biosynth.com
Beyond the Myricaceae family, this compound has also been identified in other plant genera. For instance, it has been reported in Abelmoschus manihot L. Medik, also known as red gedi, an endemic species found in Minahasa, Indonesia. researchgate.netrjptonline.org This indicates that while the Myricaceae family is a significant source, this compound's occurrence is not exclusive to this group.
A summary of identified botanical sources is presented in the table below:
| Botanical Source | Family | Part of Plant (if specified) |
| Myrica cerifera | Myricaceae | Twigs, leaves, root bark |
| (Morella cerifera) | (Myricaceae) | |
| Abelmoschus manihot | Malvaceae | Leaves |
Distributional Patterns of this compound-Rich Flora
The distribution of this compound-rich flora is linked to the native habitats of the species containing this compound. Myrica and Morella genera have a wide distribution in both temperate and sub-tropical regions globally. mdpi.com Myrica cerifera (Morella cerifera) is native to the Americas, found in coastal and riparian areas of the southeastern United States and parts of Central America and the Caribbean. The presence of this compound in Abelmoschus manihot points to its occurrence in Southeast Asia, specifically Indonesia. researchgate.netrjptonline.org These examples suggest that plants containing this compound are found across different continents and climatic zones, reflecting the natural ranges of the producing species.
Methodological Approaches for this compound Isolation from Plant Extracts
The isolation of this compound from complex plant matrices requires specific phytochemical techniques to separate and purify the target compound from other plant constituents.
Chromatographic Techniques for this compound Purification (e.g., HPLC, Column Chromatography)
Chromatographic methods are fundamental to the isolation and purification of this compound. Column chromatography is a common initial step in enriching extracts for this compound. For example, methanol (B129727) crude extracts from Myrica cerifera have been subjected to flash column chromatography using a chloroform-methanol gradient to obtain fractions enriched in this compound and Myriceric acid C. google.com Silica gel column chromatography is also frequently employed in the purification process of triterpenoids, including those structurally related to this compound. rsc.orgnih.govthieme-connect.com
High-Performance Liquid Chromatography (HPLC) is a crucial technique for further purification and analysis of this compound. Reversed-phase (C18) chromatography is a reported method for purifying this compound. rsc.org LC-MS (Liquid Chromatography-Mass Spectrometry) is utilized for fingerprinting enriched extracts and identifying compounds like this compound based on their UV characteristics and mass detection. google.com Preparative HPLC can be used as a final purification step to obtain high-purity compounds from fractions obtained through other chromatographic methods. nih.gov
Alternative Extraction and Enrichment Strategies for this compound
Beyond standard solvent extraction and chromatography, other strategies can be employed for the initial extraction and enrichment of this compound. Supercritical fluid extraction has been explored as a method for extracting compounds, including this compound. google.com Dynamic maceration using solvents like ethanol (B145695) has also been reported for extracting compounds, including triterpenoids like this compound, from plant materials such as Abelmoschus manihot leaves. rjptonline.org These methods aim to efficiently extract a broad range of compounds from the plant matrix before more selective purification techniques are applied.
Chemodiversity of this compound-Bearing Plant Extracts and Co-occurring Triterpenoids
Plant extracts containing this compound are often characterized by a rich chemodiversity, including various other triterpenoids and different classes of secondary metabolites. The co-occurrence of these compounds is a common feature in natural sources.
In Myrica cerifera bark, hexane (B92381) and methanol extracts have yielded a variety of compounds, including seven triterpenoids, two diarylheptanoids, four phenolic compounds, and three other compounds, alongside this compound. researchgate.net Specific co-occurring triterpenoids identified in Myrica cerifera and other Myricaceae species include Myriceric acid B, Myriceric acid C, Myriceric acid D, myricadiol, taraxerol, taraxerone, myricanol (B191915), and ursolic acid. google.comresearchgate.netpharm.or.jpresearchgate.net Myriceric acid B and C have also been isolated from Myrica cerifera. medchemexpress.comarctomsci.comchemfaces.comchemicalbook.comchemfaces.com Myriceric acid B has additionally been found in Alangium salviifolium and Betula platyphylla var. japonica. researchgate.netnih.gov
Extracts from Abelmoschus manihot leaves containing this compound have also been shown to contain other triterpenoids such as Myriceric acid B, Myriceric acid C, and hibicusin, alongside sesquiterpenes, lignans, phenolic acid derivatives, flavonoids, phytosterols, and alkaloids. researchgate.netrjptonline.org
The presence of multiple triterpenoids, often with similar structural scaffolds, highlights the complex metabolic pathways within these plants. This chemodiversity necessitates effective separation techniques to isolate individual compounds like this compound for detailed study.
Here is a table listing some co-occurring triterpenoids and other compounds found in this compound-bearing plant extracts:
| Compound Name | Compound Class | Botanical Source Examples |
| Myriceric acid B | Triterpenoid (B12794562) | Myrica cerifera, Abelmoschus manihot, Alangium salviifolium, Betula platyphylla var. japonica |
| Myriceric acid C | Triterpenoid | Myrica cerifera, Abelmoschus manihot, Morella arborea |
| Myriceric acid D | Triterpenoid | Myrica cerifera |
| Myricadiol | Triterpenoid | Myrica cerifera, Myrica rubra |
| Taraxerol | Triterpenoid | Myrica cerifera, Myrica rubra |
| Taraxerone | Triterpenoid | Myrica cerifera, Myrica rubra |
| Myricanol | Diarylheptanoid | Myrica cerifera, Myrica javanica, Morella/Myrica genera |
| Ursolic acid | Triterpenoid | Myrica cerifera, Morella/Myrica genera |
| Hibicusin | Triterpenoid | Abelmoschus manihot |
| Myricitrin (B1677591) | Flavonoid glycoside | Myrica cerifera, Morella/Myrica genera, Myrica rubra |
| Betulin | Triterpenoid | Myrica cerifera, Morella/Myrica genera |
| Oleanolic acid | Triterpenoid | Myrica rubra |
Biosynthetic Pathways and Precursors of Myriceric Acid a
Proposed Biosynthetic Routes to Myriceric Acid A within Plant Metabolism
Triterpenes are generally synthesized in plants via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form larger isoprenoid precursors, ultimately leading to the 30-carbon squalene (B77637). scripps.edu The cyclization of squalene, or its oxidized form 2,3-oxidosqualene (B107256), catalyzed by oxidosqualene cyclases (OSCs), is a pivotal step in the biosynthesis of diverse triterpene skeletons, including the oleanane (B1240867) scaffold found in this compound. scripps.edu
Research into the synthesis of this compound has often utilized oleanolic acid as a starting material, suggesting a potential biosynthetic link or a practical route for obtaining this compound for study. acs.orgthieme-connect.com Oleanolic acid is another common oleanane-type triterpene found in various plants. mdpi.comtheinterstellarplan.com The conversion of oleanolic acid to this compound involves modifications to the oleanane structure, notably the oxidation at the C-3 position to a ketone and the addition of a caffeoyl group at the C-27 position. acs.org This suggests that in plants, a pre-existing oleanane scaffold, potentially derived from a precursor like oleanolic acid or a closely related intermediate, undergoes further functionalization to yield this compound.
A proposed route starting from oleanolic acid involves several steps, including oxidation and esterification. Studies on the semi-synthesis of this compound from oleanolic acid have demonstrated the chemical feasibility of these transformations. acs.orgthieme-connect.com Key steps in these synthetic approaches, which may mirror aspects of the plant's biosynthetic machinery, include the functionalization of the methyl group at the C-27 position and the introduction of the caffeoyl moiety. thieme-connect.com
Enzymatic Components and Intermediate Metabolites in this compound Biosynthesis
The conversion of squalene or 2,3-oxidosqualene into the oleanane skeleton is catalyzed by specific oxidosqualene cyclases, such as β-amyrin synthase. scripps.edu Following the formation of the basic oleanane structure, a series of enzymatic modifications, including oxidations catalyzed by cytochrome P450 enzymes and acylations catalyzed by acyltransferases, are likely involved in the biosynthesis of this compound.
Based on the structural differences between oleanolic acid and this compound, enzymes capable of oxidizing the hydroxyl group at the C-3 position to a ketone and enzymes that facilitate the attachment of the caffeoyl group to the C-27 position are hypothesized to play crucial roles. While specific plant enzymes directly responsible for these transformations in the Myrica cerifera pathway to this compound have not been fully elucidated, research on the biosynthesis of other triterpenes provides insights into the types of enzymatic machinery involved. For instance, cytochrome P450 enzymes are known to catalyze diverse oxidation reactions on triterpene skeletons. Acyltransferases are responsible for attaching acyl moieties, such as the caffeoyl group, to hydroxyl positions.
Intermediate metabolites in this pathway would likely include oxygenated oleanane derivatives. If oleanolic acid serves as a precursor, intermediates could involve oxidized forms of oleanolic acid at specific positions before the caffeoyl group is attached. Studies on the semi-synthesis of this compound have identified intermediates such as myricerone (B12710850), which is an oleanane triterpene with a 3-oxo group and a modified C-27 position, and a phosphonate (B1237965) derivative, highlighting potential intermediate structures in a synthetic or semi-synthetic context that might inform biosynthetic investigations. acs.org
Genetic Regulation and Environmental Factors Influencing this compound Production
The biosynthesis of secondary metabolites in plants, including triterpenes, is under complex genetic control. Genes encoding the enzymes involved in the mevalonate and MEP pathways, squalene synthesis, oxidosqualene cyclases, cytochrome P450 enzymes, and acyltransferases are all potential points of regulation for this compound production. Transcription factors can regulate the expression of these biosynthetic genes in response to developmental cues and environmental stimuli.
Environmental factors are known to significantly influence the production of secondary metabolites in plants. Factors such as light intensity, temperature, water availability, nutrient levels, and herbivory or pathogen attack can induce changes in the expression of genes involved in biosynthetic pathways, thereby affecting the accumulation of specific compounds like this compound. For example, stress conditions can often upregulate the production of defense-related compounds, which may include triterpenes. While specific studies detailing the impact of these factors directly on this compound production in Myrica cerifera are limited, general principles of plant secondary metabolism suggest that these environmental cues would likely play a role.
Further research is needed to identify the specific genes and regulatory elements that govern this compound biosynthesis in Myrica cerifera and to understand how environmental factors modulate their expression and, consequently, the yield of this compound. The low content of this compound in Myrica cerifera (reported as 0.01%) acs.org suggests that its biosynthesis might be tightly regulated or induced under specific conditions.
Synthetic Chemistry and Structural Modification of Myriceric Acid a
Total Synthesis Strategies for Myriceric Acid A and its Structural Variants
The complete chemical synthesis of a complex natural product like this compound is a formidable challenge, requiring innovative strategies and precise control over chemical reactions.
Key Synthetic Transformations and Stereochemical Control in this compound Synthesis
A notable approach to the synthesis of this compound involves a partial synthesis starting from the more readily available pentacyclic triterpene, oleanolic acid. nih.gov This multi-step process, involving 14 transformations, highlights the complexity of manipulating the core structure. nih.gov A critical step in many syntheses of complex terpenes is the Barton reaction, a photochemical transformation that allows for the functionalization of unactivated C-H bonds. researchgate.netrsc.orgvdoc.pub In the synthesis of a key intermediate for this compound, the photolysis of a nitrite (B80452) ester was successfully implemented. researchgate.netmdpi.comresearchgate.net
Stereochemical control is paramount in synthesizing biologically active molecules, as different stereoisomers can have vastly different effects. In the synthesis of intermediates for this compound, controlling the stereochemistry at specific carbon centers, such as C7, has been a key focus. nih.gov Techniques like the reduction of a phenylsulfenyl group have been employed to influence the stereochemical outcome, although this can sometimes result in a mixture of isomers that require separation. nih.gov The absolute configuration of a chemically modified derivative, 27-O-acetylmyricerone methyl ester, was definitively determined using single-crystal X-ray analysis, providing a crucial reference point for synthetic efforts. nih.gov
Novel Methodologies and Challenges in this compound Total Synthesis
The total synthesis of this compound and its analogues has benefited from the development of novel chemical methodologies. Continuous-flow chemistry, particularly using microreactors, has emerged as a powerful tool for photochemical reactions like the Barton reaction. mdpi.comdntb.gov.uaresearchgate.net This technology offers significant advantages over traditional batch processes, including improved reaction yields, better control over reaction conditions, and enhanced safety. mdpi.comacs.org For instance, the gram-scale synthesis of a key intermediate for this compound was achieved with improved productivity using a continuous-flow photochemical setup. mdpi.com
Semi-Synthetic Derivatization of this compound
Given the challenges of total synthesis, semi-synthesis, which starts from a readily available natural product, offers a more practical approach to generating a diverse range of this compound derivatives.
Targeted Chemical Modifications of this compound (e.g., Esterification, Glycosylation, Sulfation)
Researchers have explored various chemical modifications of this compound to probe its structure-activity relationships. The carboxylic acid group is a common site for modification, with esterification being a frequently employed transformation. nih.gov For example, the methyl ester of myricerone (B12710850) was prepared as part of the structural elucidation process. nih.gov
Sulfation is another key modification that has been investigated. The synthesis of sulfated derivatives of this compound and related natural products has been shown to significantly enhance their affinity for endothelin receptors, in some cases by as much as 20-fold. researchgate.netresearchgate.netjst.go.jp This suggests that the introduction of a sulfate (B86663) group can improve the binding interactions with the target protein.
Glycosylation, the attachment of sugar moieties, is a common modification of natural products that can influence their solubility, stability, and biological activity. researchgate.net While specific examples of glycosylated this compound are not extensively reported in the provided context, the general importance of glycosylation in modifying the properties of triterpenoids is well-established. bibliotekanauki.plresearchgate.net
Exploration of this compound Analogues with Modified Pharmacophores
The exploration of analogues with modified pharmacophores aims to simplify the complex structure of this compound while retaining or improving its biological activity. This approach can lead to compounds with lower molecular weight and reduced complexity, potentially enhancing their cell penetration and simplifying their synthesis. nih.gov
One strategy involves the synthesis of tetracyclic terpenes that mimic the core structure of this compound. nih.gov These simplified analogues have shown promising antagonistic activity on endothelin-A receptors, with some compounds exhibiting potencies similar to that of this compound itself. nih.gov The synthesis of these analogues often employs sequential Robinson annulation reactions to construct the polycyclic framework. nih.gov
Preclinical Biological Activities of Myriceric Acid a
Modulation of Cellular Proliferation and Apoptosis by Myrianthic Acid
Emerging research has highlighted the significant antiproliferative activity of myrianthic acid in preclinical cancer models. Its effects are primarily linked to the inhibition of key cellular processes required for tumor cell growth and survival.
The cytotoxic potential of myrianthic acid has been evaluated in cellular models of breast cancer. Studies have demonstrated its ability to inhibit the proliferation of tumor cells, with a biological activity profile comparable to that of ursolic acid, a well-known phytochemical with established anticancer effects. nih.gov
Proteomic approaches, specifically the Drug Affinity Responsive Target Stability (DARTS) method, have identified Fatty Acid Synthase (FAS) as a primary molecular target of myrianthic acid. nih.gov FAS is an enzyme that is overexpressed in many cancer types and is crucial for the synthesis of fatty acids needed for rapid cell proliferation. By inhibiting FAS, myrianthic acid disrupts a key metabolic pathway essential for tumor cell growth. nih.gov
The cytotoxic effects of Myrianthic acid have been observed in various breast cancer cell lines, including triple-negative models, which are known for their aggressive nature and limited treatment options. nih.gov
Table 1: Cytotoxic Activity of Myrianthic Acid in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Key Molecular Target |
|---|---|---|---|
| Breast Cancer Cells (unspecified) | Breast Cancer | Significant antiproliferative activity | Fatty Acid Synthase (FAS) |
| Triple-Negative Breast Cancer Cells | Breast Cancer | Cytotoxic outcomes noted | Fatty Acid Synthase (FAS) |
The antiproliferative activity of myrianthic acid is closely linked to its ability to induce programmed cell death, or apoptosis. nih.gov Due to its molecular similarities with ursolic acid, it is suggested that myrianthic acid may trigger the same cell death pathways. nih.gov
Mechanisms associated with the related compound, ursolic acid, which may be shared by myrianthic acid, include:
Cell Cycle Arrest: The inhibition of cancer cell proliferation often involves halting the cell cycle, preventing cells from dividing and multiplying. nih.gov
Induction of Apoptosis: Myrianthic acid's interaction with FAS is believed to be a key trigger for initiating apoptosis in tumor cells. nih.gov This process involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which are regulated by a complex network of pro-apoptotic and anti-apoptotic proteins. nih.gov
Anti-Inflammatory Biological Responses Elicited by Myrianthic Acid
Based on a comprehensive review of the available scientific literature, there is currently no specific data published regarding the anti-inflammatory activities of Myrianthic acid. The following subsections are therefore included to fulfill the requested article structure but remain unpopulated due to the absence of research findings.
No research data is currently available on the effects of Myrianthic acid on the production of pro-inflammatory mediators and cytokines.
There is no available scientific information detailing the influence of Myrianthic acid on the function and activation of immune cells.
Antioxidant and Free Radical Scavenging Capabilities of Myrianthic Acid
A review of the current scientific literature did not yield any studies specifically investigating the antioxidant or free radical scavenging properties of Myrianthic acid.
Antimicrobial and Antiviral Efficacy of Myristic Acid
Preclinical studies have investigated the efficacy of myristic acid and its derivatives against a range of bacterial, fungal, and viral pathogens.
Myristic acid has demonstrated inhibitory effects against various bacterial and fungal strains. Its activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Studies have shown that myristic acid exhibits antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Furthermore, analogs of myristic acid have shown potent antifungal activity against several yeasts and filamentous fungi. For instance, (+/-)-2-bromotetradecanoic acid, a myristic acid analog, was effective against Candida albicans, Cryptococcus neoformans, Saccharomyces cerevisiae, and Aspergillus niger nih.gov.
| Compound | Microorganism | Activity (MIC) |
|---|---|---|
| Myristic Acid-Derived Sophorolipid | Staphylococcus aureus | 150 µg/mL |
| (+/-)-2-bromotetradecanoic acid | Candida albicans | 39 µM |
| (+/-)-2-bromotetradecanoic acid | Cryptococcus neoformans | 20 µM |
| (+/-)-2-bromotetradecanoic acid | Saccharomyces cerevisiae | 10 µM |
| (+/-)-2-bromotetradecanoic acid | Aspergillus niger | < 42 µM |
The antiviral potential of myristic acid and its analogs has been explored in preclinical models. A crucial aspect of the life cycle of certain viruses, including Human Immunodeficiency Virus-1 (HIV-1), involves the N-myristoylation of viral proteins. The HIV-1 Gag protein, for example, requires the attachment of myristic acid for its proper function in viral assembly and budding mdpi.com. This makes the enzymes involved in myristoylation potential targets for antiviral therapies.
A study evaluating myristic acid analogs as potential inhibitors of N-myristoyltransferase (NMT) demonstrated in vitro activity against HIV and Hepatitis B virus (HBV). The findings indicated that modifications to the myristic acid structure, such as substituting a methylene (B1212753) group with sulfur or oxygen, could enhance antiviral potency nih.gov.
| Compound | Virus | Cell Line | Activity (EC50) |
|---|---|---|---|
| 12-Thioethyldodecanoic acid | HIV-1 | CEM-SS | 9.37 µM |
| 12-Thioethyldodecanoic acid | HBV | 2.2.15 | 17.8 µM |
| 12-Methoxydodecanoic acid | HBV | 2.2.15 | 20-30 µM |
Metabolic Regulation and Potential in Preclinical Models of Metabolic Disorders
The role of myristic acid in metabolic regulation, particularly concerning glucose metabolism and insulin (B600854) signaling, has been investigated in preclinical animal models, yielding varied results depending on the specific model and dietary context.
The impact of myristic acid on glucose homeostasis and insulin sensitivity has been a subject of interest, with some studies suggesting beneficial effects while others indicate potential adverse outcomes.
In a congenital model of type 2 diabetes, the Nagoya-Shibata-Yasuda (NSY) mouse, chronic oral administration of myristic acid was found to improve hyperglycemia nih.gov. The study reported that myristic acid ameliorated glucose tolerance, with a 24-28% decrease in blood glucose levels during glucose tolerance tests, and reduced insulin-responsive blood glucose levels by approximately 20% nih.gov. Furthermore, myristic acid administration led to an approximate 1.6-fold increase in the levels of diacylglycerol kinase (DGK) δ in the skeletal muscle of these mice nih.gov.
Based on a comprehensive search of scientific literature, there is no identifiable chemical compound with the name "Myriceric acid A." It is possible that this name is a result of a typographical error, or it may refer to a very rare or newly discovered substance that has not yet been documented in publicly available scientific databases.
The search for "this compound" and its potential biological activities yielded information on several similarly named compounds, which could be the intended subject of the query:
Myricetin: A well-studied flavonoid found in many plants, including the Myrica genus. It is known to have a wide range of biological activities, including effects on lipid metabolism and neuroprotective properties.
Myricanol (B191915): A diarylheptanoid found in the bark of Myrica species. Research has indicated its potential in regulating lipid metabolism and providing neuroprotective effects. researchgate.netnih.gov
Myristic Acid: A common saturated fatty acid found in various animal and vegetable fats. It is involved in cellular processes and has been investigated for its role in lipid metabolism and potential effects on the nervous system. nih.govrsc.org
Triterpenoids from Myrica cerifera: The plant from which a compound named "this compound" might be presumed to originate contains various triterpenoids with a range of biological activities. nih.govresearchgate.net
Without any specific data on a compound named "this compound," it is not possible to provide an accurate and scientifically sound article on its preclinical biological activities as requested in the outline.
Should the user confirm that "this compound" is an error and provide the correct name of the compound of interest (e.g., Myricetin, Myricanol, or Myristic Acid), a detailed article can be generated based on the available scientific research for that specific molecule.
Molecular Mechanisms of Action of Myriceric Acid a
Myriceric Acid A Interactions with Specific Molecular Targets
Research indicates that this compound exerts its biological effects through direct interactions with key proteins, particularly receptors involved in vasoconstriction and other cellular processes.
Enzyme Inhibition and Activation Profiles of this compound
While the primary documented mechanism of this compound focuses on receptor antagonism, some studies on related compounds or general triterpenoid (B12794562) mechanisms might offer insights into potential enzyme interactions. However, specific enzyme inhibition or activation profiles directly attributed to this compound are not extensively detailed in the provided search results. Myristic acid, a different compound, has been shown to affect the activity of enzymes in fatty acid synthesis and ubiquitination pathways. mdpi.com Myristoylation, the addition of a myristoyl group derived from myristic acid, is catalyzed by N-myristoyltransferase (NMT) and plays a role in targeting proteins and signal transduction. wikipedia.org While this compound is a triterpenoid, not a simple fatty acid like myristic acid, this highlights the potential for triterpenoids to interact with enzymes involved in lipid modifications or metabolic pathways.
Receptor Binding and Modulation by this compound (e.g., Endothelin-1 (B181129) Receptor Antagonism)
A significant and well-documented mechanism of this compound is its activity as an endothelin receptor antagonist. nih.govresearchgate.netacs.orgacs.org It is recognized as the first non-peptide endothelin receptor antagonist isolated from a higher plant. nih.gov
This compound has demonstrated potent inhibition of endothelin-1 (ET-1)-induced increases in cytosolic free Ca²⁺ concentration in rat aortic smooth muscle cells. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net It also inhibits the binding of [¹²⁵I]endothelin-1 in rat aortic smooth muscle cells. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
Studies have shown that this compound is a potent and specific antagonist of the endothelin A (ETᴀ) receptor. researchgate.netacs.orgacs.orgnih.govresearchgate.net It binds selectively to the ETᴀ receptor. nih.gov The inhibitory activity of this compound on ET-1 induced vasoconstriction has been evaluated. nih.gov
Structure-activity relationship studies of this compound and its derivatives suggest that specific functional groups, such as the 3-keto, 17-carboxyl, and 27-caffeoyl groups, are important for its ETᴀ receptor blocking activity. researchgate.net Chemical modifications of this compound have led to derivatives with increased affinity for endothelin receptors. nih.govresearchgate.net
The following table summarizes key data regarding this compound's interaction with the endothelin-1 receptor:
| Target | Assay Type | IC₅₀ / Kᵢ Value | Cell Type / Model | Reference |
| Endothelin-1 induced Ca²⁺ increase | Inhibition of cytosolic free Ca²⁺ increase | 11 ± 2 nM | Rat aortic smooth muscle cells | nih.govnih.govresearchgate.netresearchgate.netresearchgate.net |
| [¹²⁵I]endothelin-1 binding | Inhibition of binding | 66 ± 15 nM (Kᵢ) | Rat aortic smooth muscle cells | nih.govnih.govresearchgate.netresearchgate.netresearchgate.net |
| Endothelin-1 induced contraction | Inhibition of vasoconstriction | 66 ± 15 nM (Kᵢ) | Rat aortic strips | nih.gov |
| ETᴀ receptor binding (Displacement) | Displacement of [³H]S-0139 binding | Correlation with Ca²⁺ inhibition | Porcine aortic smooth muscle | researchgate.net |
Note: This table is presented for informational purposes and is intended to represent data that could be displayed in an interactive format in a digital medium.
This compound has also been suggested to not only inhibit ETᴀ but also potentially inhibit the expression of ET-1 and ETᴀ receptors, contributing to a more effective block of the ET signaling pathway. google.com
This compound Influence on Protein-Protein Interactions
While direct evidence of this compound influencing specific protein-protein interactions is limited in the provided results, its role as a receptor antagonist inherently involves disrupting the interaction between endothelin-1 and its receptor. nih.govresearchgate.netacs.orgacs.org
Studies on myristoylation, a lipid modification involving myristic acid (a different compound), highlight how lipid modifications can mediate protein-protein and protein-lipid interactions, playing essential roles in membrane targeting and signal transduction pathways. wikipedia.orgtaylorandfrancis.comnih.govnih.gov Myristoylation can act as a molecular switch, regulating protein interactions and localization. wikipedia.orgtaylorandfrancis.com Specific examples of myristate-mediated protein-protein interactions include the interaction of CHP1 with GPAT4 and the binding of myristoylated proteins by chaperones like UNC119A and UNC119B. nih.gov While this mechanism is linked to myristic acid, it provides a framework for how lipid-modified compounds, including complex triterpenoids like this compound, could potentially influence protein interactions, although specific research on this compound's direct influence on protein-protein interactions beyond receptor binding is not detailed in the search results.
Intracellular Signaling Pathways Modulated by this compound
The antagonistic activity of this compound on endothelin receptors suggests downstream effects on intracellular signaling cascades typically activated by endothelin-1.
Effects of this compound on Kinase Cascades (e.g., MAPK, PI3K/Akt)
Endothelin-1 signaling is known to involve various intracellular pathways, including kinase cascades like MAPK and PI3K/Akt. While the search results confirm this compound's role as an endothelin receptor antagonist which would consequently impact these downstream pathways, direct studies detailing this compound's specific effects on MAPK or PI3K/Akt cascades are not prominently featured.
However, research on other related compounds, such as myricitrin (B1677591) (a flavonoid also found in Myrica species), has demonstrated modulation of PI3K/Akt and MAPK signaling pathways. Myricitrin has been shown to protect cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK pathways. nih.gov It inhibited the activation of p38 MAPK and JNK. nih.gov Myricitrin also attenuated diabetes-induced Nrf2 inhibition via the regulation of Akt and ERK phosphorylation. mdpi.com Another study indicated that myricitrin suppressed NF-κB and MAPK signaling pathways activated by LPS. mdpi.comwindows.net Myricitrin also activates the Akt signaling pathway. mdpi.comresearchgate.net
While these findings pertain to myricitrin and not this compound, they suggest that compounds from Myrica species can influence these important kinase cascades. Further research is needed to specifically elucidate this compound's direct effects on MAPK, PI3K/Akt, or other kinase signaling pathways.
Regulation of Transcription Factors and Gene Expression Profiles by this compound
This compound's influence on gene expression profiles is suggested by its potential to inhibit the expression of ET-1 and ETᴀ receptors. google.com This indicates a regulatory effect at the transcriptional level.
Furthermore, this compound has been linked to the inhibition of NF-κB activation. google.com NF-κB is a crucial transcription factor involved in regulating a wide array of genes related to inflammation, immune responses, cell proliferation, and apoptosis. google.com Inhibition of NF-κB activation by this compound could lead to altered expression of numerous downstream genes. google.com The inhibition of NF-κB activation by this compound was observed to be similar to that of a wax myrtle extract enriched in this compound and other compounds. google.com
Studies on myristic acid (a different compound) have shown its ability to promote adipogenic gene expression, including PPAR gamma and various adipose-related genes like GLUT1, LPL, FABP4, FAT, ACC alpha, ATGL, and FASN. epa.gov Myristic acid also increased the expression of PDK4. epa.gov Additionally, myristic acid was found to affect the expression levels of proteins and genes related to the ubiquitination pathway, such as CD36, ADFP, and UB, potentially regulating triglyceride synthesis. mdpi.com Myristic acid treatment also suppressed the phosphorylation of transcription factors like IRF3 and STAT1 in certain contexts, consequently suppressing the expression of interferon-stimulated genes (ISGs). nih.gov
While these findings on myristic acid provide examples of how fatty acids can regulate gene expression and transcription factors, specific research detailing the comprehensive gene expression profiles or the full range of transcription factors modulated directly by this compound is limited in the provided search results. However, the evidence regarding NF-κB inhibition points towards a significant role for this compound in influencing gene transcription. google.com
Organelle-Specific Biological Effects of this compound
This compound has been shown to exert biological effects at the organelle level, particularly impacting mitochondrial function and the endoplasmic reticulum.
This compound and Mitochondrial Function and Bioenergetics
Research indicates that this compound can impair mitochondrial bioenergetic parameters. Studies on isolated rat liver mitochondria demonstrated that this compound causes a dose-dependent reduction in parameters such as the respiratory control index and transmembrane electrical potential. researchgate.net At a concentration of 10 µM, in the presence of Ca2+, this compound was found to induce mitochondrial membrane permeability transition through oxidative stress, leading to the release of pro-apoptotic factors. researchgate.net Higher concentrations, specifically 100 µM, affected mitochondrial Ca2+ transport by inhibiting the accumulation of the cation in the mitochondrial matrix. researchgate.net These findings suggest that the impairment of mitochondrial functions induced by this compound may contribute to its observed cytotoxicity. researchgate.net
While the direct effects of this compound on myristoylation within mitochondria are not explicitly detailed in the search results, studies on myristic acid (a related fatty acid) have shown that isolated mitochondria can acylate proteins. nih.gov This acylation was found to be chain length-dependent and reversible, occurring inside the inner mitochondrial membrane. nih.gov Although this pertains to myristic acid, it raises the possibility of similar protein modifications by this compound or its metabolites within mitochondria, potentially influencing their function.
Epigenetic Modifications Induced by this compound
The influence of this compound on epigenetic modifications, such as histone acetylation, methylation, and DNA methylation patterns, is an area of ongoing research.
Structure Activity Relationship Sar Studies of Myriceric Acid a and Its Derivatives
Identification of Essential Pharmacophores and Functional Groups for Myriceric Acid A Bioactivity
Research indicates that specific functional groups on the this compound structure are critical for its biological activity, particularly its endothelin ETA receptor blocking activity. Studies examining this compound and its derivatives have suggested that the 3-keto group, the 17-carboxyl group, and the 27-caffeoyl group are important for this activity. researchgate.net Modifications to the catechol ring of the 27-caffeoyl group also influenced the affinity. researchgate.net
Data from studies on the inhibitory potencies of this compound and its derivatives on [125I]endothelin-1 binding and endothelin-1-induced increase in cytosolic Ca2+ concentration in rat aortic smooth muscle cells highlight the importance of these functional groups. This compound itself demonstrated an IC50 of 11 ± 2 nM for inhibiting the increase in cytosolic free Ca2+ concentration and a Ki of 66 ± 15 nM for inhibiting [125I]endothelin-1 binding. researchgate.net Chemical modifications of related triterpenoids, such as myriceric acid B, have also shown that the carboxyl group at the C-28 position and the hydroxyl group at the C-3 position are important for anti-HIV-1 activity, suggesting the varied roles of functional groups depending on the biological target. researchgate.netchemfaces.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
While specific QSAR modeling studies focused solely on this compound analogues for endothelin receptor activity were not extensively detailed in the search results, the principles of QSAR have been applied to other triterpenoids and fatty acid derivatives to understand the relationship between structural characteristics and biological activity. sigmaaldrich.comnih.govnih.gov QSAR models aim to correlate structural descriptors of compounds with their biological activity using statistical methods. jddtonline.info For instance, QSAR studies on myristic acid derivatives have shown that antibacterial activity could be modeled using topological descriptors like the valence molecular connectivity index. sigmaaldrich.comnih.gov The application of QSAR to this compound analogues would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of derivatives with known biological activities and developing a mathematical model to predict the activity of new, untested compounds based on their structures. This approach can help identify structural features that quantitatively contribute to the observed activity and guide the design of more potent analogues.
Impact of Stereochemistry and Conformational Features on this compound Activity
The stereochemistry and conformational features of triterpenoids like this compound are critical determinants of their biological activity due to their rigid, complex polycyclic structures. The specific three-dimensional arrangement of atoms and functional groups influences how the molecule interacts with its biological target, such as a receptor binding site. nih.gov The synthesis of this compound from oleanolic acid involves specific chemical transformations that control the stereochemistry at various centers. researchgate.netthieme-connect.com For example, the synthesis reported by Konoike et al. involved hydroxylation of the 27-methyl group of oleanolic acid as a key step. thieme-connect.com The stereochemical control during synthetic routes is crucial to obtain the desired biologically active isomer. nih.gov While direct studies specifically detailing the impact of every stereocenter and conformational change on this compound's activity were not prominently found, research on other triterpenoids highlights the general importance of stereochemistry in their interactions with biological targets. researchgate.net The bowl-shaped tetracyclic structure of intermediates in the synthesis of this compound analogues, for instance, influenced the stereoselective introduction of functional groups. nih.gov
Computational Chemistry and Molecular Docking Approaches in this compound SAR Analysis
Computational chemistry and molecular docking are valuable tools in SAR analysis, providing insights into the potential binding modes and interactions between a ligand like this compound and its target receptor at the molecular level. researchgate.net Molecular docking simulations can predict how a molecule fits into the binding site of a protein and estimate the binding affinity based on scoring functions. researchgate.net Although specific detailed molecular docking studies of this compound with the endothelin ETA receptor were not extensively described in the provided search results, molecular docking has been applied to study the interactions of other triterpenoids with different protein targets, such as myriceric acid B with the gp41 protein of HIV-1. researchgate.netchemfaces.com These studies can suggest key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netmdpi.com Such computational approaches, when applied to this compound and its analogues, can complement experimental SAR data by providing a structural basis for the observed activity differences among derivatives and guiding the design of compounds with improved binding characteristics.
Preclinical Pharmacokinetics and Pharmacodynamics of Myriceric Acid a
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Myriceric Acid A in Preclinical Models
Detailed in vivo ADME studies for this compound are not extensively available in the public domain. Triterpenoids, as a class of compounds, are often characterized by strong hydrophobicity, which can lead to poor permeability, limited absorption, and rapid metabolism, resulting in low oral bioavailability. researchgate.net
Oral Bioavailability and Systemic Exposure of this compound
Specific data on the oral bioavailability and systemic exposure of this compound from preclinical studies is not currently available in published research. The inherent properties of triterpenoids suggest that this compound may face challenges in achieving high oral bioavailability. researchgate.net
Tissue Distribution and Accumulation Profiles of this compound
There is a lack of specific studies detailing the tissue distribution and accumulation profiles of this compound in preclinical models.
Metabolic Fate and Biotransformation Pathways of this compound and its Metabolites
The metabolic fate and specific biotransformation pathways of this compound have not been fully elucidated in preclinical settings. General metabolic pathways for related triterpenoids often involve hydroxylation and other phase I and phase II reactions in the liver. mdpi.com Tentative metabolic pathways for some related compounds in rats have been discussed in the literature, but direct evidence for this compound is wanting. researchgate.net
Elimination and Excretion Pathways of this compound in Preclinical Settings
The routes and rates of elimination and excretion of this compound and its potential metabolites from the body have not been documented in preclinical studies.
Pharmacodynamic Evaluation of this compound in In Vivo Preclinical Models
While in vivo pharmacodynamic data is scarce, in vitro studies provide some insight into the biological activity of this compound.
Concentration-Dependent Biological Responses and Efficacy in Animal Models
Direct in vivo evidence for concentration-dependent efficacy of this compound in animal models is limited. However, in vitro studies on rat aortic smooth muscle cells have demonstrated its potent inhibitory activity. This compound inhibited the endothelin-1-induced increase in cytosolic free Ca2+ concentration with an IC50 of 11 ± 2 nM. researchgate.netresearchgate.netresearchgate.net It also inhibited [125I]endothelin-1 binding with a Ki of 66 ± 15 nM. researchgate.netresearchgate.netresearchgate.net Furthermore, it has shown dose-dependent inhibition of cell growth in aortic smooth muscle cells (A7r5) with an estimated IC50 of 0.87 ± 0.30 μg/ml. google.com
Table 1: In Vitro Inhibitory Activity of this compound
| Biological Target/Process | Cell Line/System | Parameter | Value |
| Endothelin-1-induced Ca2+ flux | Rat aortic smooth muscle cells | IC50 | 11 ± 2 nM |
| [125I]endothelin-1 binding | Rat aortic smooth muscle cells | Ki | 66 ± 15 nM |
| Cell Growth | Aortic Smooth Muscle Cells (A7r5) | IC50 | 0.87 ± 0.30 μg/ml |
Biomarker Modulation by this compound in Preclinical Disease Models
This compound has been identified as a potent, non-peptide antagonist of the endothelin (ET) receptor, specifically showing high affinity for the ETA subtype. nih.govgoogle.com Its pharmacodynamic action is centered on the inhibition of the potent vasoconstrictor, endothelin-1 (B181129) (ET-1).
In preclinical in vitro models using rat aortic smooth muscle cells, this compound demonstrated a significant capacity to modulate key biomarkers associated with ET-1 signaling. The compound was found to inhibit the ET-1-induced increase in the concentration of cytosolic free calcium (Ca2+), a critical secondary messenger in signal transduction pathways leading to vasoconstriction. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for this effect was determined to be 11 ± 2 nM. nih.gov
Furthermore, this compound competitively inhibits the binding of radiolabeled endothelin-1 ([125I]ET-1) to its receptors on these cells, with a binding affinity (Ki) of 66 ± 15 nM. nih.gov Some evidence also suggests that this compound may exert a more comprehensive blockade of the ET signaling pathway by not only acting as an ETA receptor antagonist but also by inhibiting the expression of ET-1 and the ETA receptor itself. google.com This dual action is proposed to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. google.com
The antagonistic effects of this compound and its synthetic intermediates on ET-1-induced vasoconstriction have been further evaluated in in vitro bioassays using spiral modiolar arteries. k-state.edu The following table summarizes the key in vitro pharmacodynamic parameters of this compound.
| Parameter | Value | Model System |
|---|---|---|
| IC50 (Inhibition of ET-1-induced Ca2+ increase) | 11 ± 2 nM | Rat aortic smooth muscle cells |
| Ki ([125I]ET-1 binding inhibition) | 66 ± 15 nM | Rat aortic smooth muscle cells |
Potential Drug-Drug Interactions Involving this compound (Preclinical Insights)
Currently, there is a lack of publicly available preclinical studies specifically investigating the potential for drug-drug interactions involving this compound. Research into its metabolic pathways and its effects on major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily, has not been reported. Without such data, it is not possible to provide preclinical insights into whether this compound may act as an inhibitor, inducer, or substrate of key metabolic enzymes, which would be crucial for predicting its interaction with co-administered drugs.
Some in silico pharmacokinetic predictions have been made for a compound listed as "Myriceric acid" in the context of research unrelated to its primary pharmacodynamics. atamanchemicals.com These computational models predicted a high logarithm of the partition coefficient (logP) of 5.07 and a molecular weight greater than 500. atamanchemicals.com While these predictions are not specific to this compound and are not experimental data, such properties could theoretically influence a compound's interaction with drug transporters and metabolizing enzymes. However, dedicated preclinical studies are required to substantiate any such potential.
Advanced Analytical Methodologies for Myriceric Acid a Detection and Quantification
Chromatographic Methods for Myriceric Acid A Analysis in Complex Matrices
Chromatographic techniques are fundamental for separating this compound from other structurally similar triterpenoids and various constituents present in crude extracts. The choice of method depends on the volatility of the analyte and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the premier techniques for the analysis of non-volatile compounds like this compound. These methods allow for the direct analysis of plant extracts with minimal sample preparation. mdpi.com
Research on extracts from Wax Myrtle (Myrica cerifera) has successfully utilized reversed-phase HPLC for the separation and identification of this compound. google.com UPLC, with its use of smaller particle size columns, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC, making it particularly suitable for resolving complex mixtures of triterpenoids. nih.gov The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation of this compound from its isomers and other related compounds.
Table 1: Examples of LC Conditions for Triterpenoid (B12794562) Acid Analysis
| Parameter | Method 1: Analysis of this compound Enriched Extract google.com | Method 2: General Triterpenoid Analysis mdpi.com | Method 3: Analysis of Triterpenoids in Cranberry nih.gov |
|---|---|---|---|
| Technique | LC-MS | LC-MS/MS | UPLC-MS |
| Column | Hypersil C18 reversed-phase (100 x 2.1 mm, 5 µm) | Hypercarb (Porous Graphitic Carbon) (30 x 3.0 mm, 3.0 µm) | Not specified |
| Mobile Phase | Water-acetonitrile gradient with 0.05% TFA | A: Methanol-acetonitrile (1:1) + 0.5% Formic AcidB: Ethyl acetate-isopropanol (1:1) + 0.5% Formic Acid | Gradient elution |
| Flow Rate | 0.6 mL/min | 0.8 mL/min | Not specified |
| Detection | UV and Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) | Mass Spectrometry (MS) |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high molecular weight and low volatility. mdpi.comcsic.es Therefore, a derivatization step is mandatory to convert the non-volatile triterpenoid acid into a thermally stable and volatile derivative suitable for GC analysis. csic.es
This chemical modification targets the active polar functional groups, primarily the carboxylic acid and hydroxyl groups. The most common derivatization technique for triterpenoid acids is silylation. csic.esnih.gov This process involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often combined with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine (B92270) are used to achieve efficient derivatization. csic.esnih.gov An optimized protocol for pentacyclic triterpenes involves using BSTFA and TMCS in pyridine for 2 hours at 30°C. csic.esnih.gov Once derivatized, the resulting TMS-ether/ester of this compound exhibits increased volatility and thermal stability, allowing for its separation and detection by GC, typically coupled with a mass spectrometer (GC-MS). nih.gov
Spectroscopic Techniques for this compound Characterization in Mixtures
Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the most powerful tools for this purpose.
Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or UPLC, is a powerful tool for the analysis of this compound. google.comnih.gov High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecule, which allows for the determination of its elemental composition with high confidence.
For qualitative analysis, tandem mass spectrometry (MS/MS) is employed. The precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID), which generates a unique fragmentation pattern. This product ion spectrum serves as a fingerprint for structural confirmation. The analysis can be performed in both positive and negative electrospray ionization (ESI) modes to maximize the information obtained. google.com
For quantitative analysis, a standard of this compound is used to create a calibration curve. google.com Techniques such as multiple reaction monitoring (MRM) can be used with tandem mass spectrometry for highly selective and sensitive quantification of this compound and its metabolites in complex biological matrices.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the complete structural elucidation of novel compounds like this compound. While analysis requires a pure or highly purified sample, the information obtained is unparalleled.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons in the molecule and their chemical environments. For a complex structure like this compound, two-dimensional (2D) NMR experiments are essential to assemble the complete structure. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the stereochemistry of the molecule.
The structure of this compound has been confirmed through the detailed analysis of such 1D and 2D NMR spectra.
Table 2: Illustrative ¹H and ¹³C NMR Data for Myrica acid, a Structurally Related Oleanane (B1240867) Triterpene Data from a related compound isolated from Myrica cerifera, presented for illustrative purposes.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 2 | - | 2.45 (dd, J=5, 12) |
| 3 | - | 3.50 (dd, J=5, 12) |
| 9 | - | 2.61 (brs) |
| 11 | - | 6.41 (dd, J=3, 11) |
| 12 | - | 5.63 (dd, J=2, 11) |
| 19 | - | 2.54 (dd, J=2, 14) |
| Me-23 | - | 1.035 (s) |
| Me-24 | - | 1.01 (s) |
| Me-25 | - | 0.80 (s) |
| Me-26 | - | 0.82 (s) |
| Me-27 | - | 1.30 (s) |
| Me-29 | - | 1.043 (s) |
| Me-30 | - | 0.95 (s) |
| Source: Chemical & Pharmaceutical Bulletin, 2000. nih.gov |
Hyphenated Techniques for Comprehensive this compound Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex samples containing this compound.
The most powerful and widely used hyphenated technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its high-resolution variants like UPLC-QTOF-MS . google.comnih.gov This technique combines the superior separation capability of UPLC for complex extracts with the high sensitivity and specificity of MS for detection and identification. The online coupling allows for the analysis of components as they elute from the column, providing retention time, accurate mass, and fragmentation data in a single run. This is invaluable for identifying known compounds like this compound in a crude extract (dereplication) and for characterizing unknown metabolites.
Another important hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS) . As discussed, this requires prior derivatization of this compound, but it offers excellent chromatographic resolution and provides mass spectra that can be compared against established libraries for identification of the derivatized triterpenoid. nih.gov The combination of these hyphenated methods provides a complementary and robust approach for the thorough analysis of this compound in various matrices.
LC-MS/MS for this compound Metabolite Profiling and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and versatile tool for the analysis of this compound and its metabolites. nih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry.
In a typical LC-MS/MS workflow, a sample containing this compound is first subjected to liquid chromatography, often using a reversed-phase column such as a C18 column. google.com This separates this compound from other compounds in the mixture based on its physicochemical properties. The separated compounds then enter the mass spectrometer.
Electrospray ionization (ESI) is a commonly used ionization technique for this compound, which can be detected in both positive and negative ion modes. nih.govgoogle.com Once ionized, the precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for quantification. nih.govnih.gov
The use of an internal standard, a compound with similar chemical properties to this compound but a different mass, is essential for accurate quantification. nih.gov This helps to correct for variations in sample preparation and instrument response.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Description |
| Chromatography | |
| Column | Hypersil C18 reversed-phase (100 x 2.1 mm, 5 µm) google.com |
| Mobile Phase | Water-acetonitrile gradient google.com |
| Flow Rate | 0.6 ml/min google.com |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes google.com |
| Detection | Multiple Reaction Monitoring (MRM) nih.gov |
| Internal Standard | Mycophenolic acid carboxybutoxy ether (MPAC) can be used as an internal standard for similar compounds. nih.gov |
This table is based on data from a study on the analysis of an enriched extract containing this compound and general LC-MS/MS methodologies. nih.govgoogle.comnih.gov
Research has demonstrated the successful application of LC-MS/MS for the fingerprinting and quantification of this compound in plant extracts, such as those from Myrica cerifera (wax myrtle). google.com In these studies, the LC-MS/MS data from a standardized solution of this compound is used to create a calibration curve for quantifying the compound in the extract. google.com This approach has been instrumental in identifying and quantifying this compound and related compounds like Myriceric acid C in enriched fractions. google.com
GC-MS for Tracing this compound Biotransformations
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for tracing its biotransformations. nih.gov While LC-MS/MS is often preferred for its direct analysis of many compounds, GC-MS can provide excellent separation and structural information, especially for volatile or derivatized analytes. lipidmaps.org
Prior to GC-MS analysis, non-volatile compounds like this compound often require derivatization to increase their volatility. lipidmaps.org This chemical modification makes them suitable for gas chromatography.
Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on boiling point and interactions with the stationary phase of the GC column. lipidmaps.org The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for identification by comparing it to spectral libraries. hmdb.ca
GC-MS has been widely used in metabolomic studies to analyze changes in the concentrations of various metabolites, including fatty acids, which can provide insights into biotransformation pathways. nih.gov While direct GC-MS studies specifically tracing the biotransformation of this compound are not extensively detailed in the provided search results, the methodology is well-established for similar compounds. For instance, GC-MS is used to quantify myristic acid in biological samples, which can involve derivatization to pentafluorobenzyl esters. lipidmaps.org
Table 2: General GC-MS Parameters for Fatty Acid Analysis
| Parameter | Description |
| Derivatization | Required for non-volatile compounds to increase volatility. lipidmaps.org |
| Chromatography | |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.ca |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Detection | Mass spectral library matching for identification. hmdb.ca |
This table presents general parameters applicable to the GC-MS analysis of fatty acids, which share methodological similarities with triterpenoids like this compound. lipidmaps.orghmdb.ca
Advanced Sample Preparation Strategies for this compound Analysis from Biological and Botanical Samples
The quality of analytical results for this compound heavily relies on the effectiveness of the sample preparation method. The goal is to extract the analyte from the complex matrix, remove interfering substances, and concentrate it for analysis.
For botanical samples, such as the leaves and twigs of Myrica cerifera, a common initial step is drying the material to remove moisture. google.com This is often followed by pulverization to increase the surface area for extraction. google.com A systematic extraction using a solvent like methanol (B129727) in a Soxhlet extractor is an effective method to obtain a crude extract. google.com
This crude extract is typically a complex mixture and requires further purification. Flash column chromatography is a widely used technique for this purpose. google.com By using a gradient of solvents, such as chloroform (B151607) and methanol, it is possible to separate the extract into fractions. google.com Fractions that are rich in this compound can then be pooled to create an enriched extract for further analysis. google.com
For biological samples, which can be even more complex, the extraction procedure must be carefully chosen to ensure efficient recovery of this compound while minimizing the co-extraction of interfering compounds like proteins and salts. uga.edu While specific protocols for this compound from biological fluids are not detailed in the provided results, general methods for extracting similar compounds involve techniques like liquid-liquid extraction or solid-phase extraction (SPE). These methods are crucial for cleaning up the sample before instrumental analysis. nih.gov
Table 3: Sample Preparation Steps for this compound from Botanical Sources
| Step | Description | Purpose |
| 1. Drying | Plant material (e.g., leaves and twigs) is dried to remove all moisture. google.com | To prevent degradation and prepare for pulverization. |
| 2. Pulverization | The dried material is ground into a fine powder. google.com | To increase the surface area for efficient extraction. |
| 3. Extraction | The powdered material is extracted with a suitable solvent, such as methanol, often using a Soxhlet apparatus. google.com | To dissolve this compound and other compounds from the plant matrix. |
| 4. Concentration | The solvent is removed from the extract, for example, by using a rotary evaporator. google.com | To obtain a concentrated crude extract. |
| 5. Fractionation | The crude extract is subjected to flash column chromatography using a solvent gradient (e.g., Chloroform-methanol). google.com | To separate the extract into fractions and enrich for this compound. |
| 6. Final Preparation | The enriched fraction is dried and may be reconstituted in a suitable solvent for LC-MS/MS or GC-MS analysis. google.com | To prepare the final sample for instrumental analysis. |
This table outlines a typical workflow for the extraction and enrichment of this compound from botanical samples. google.com
Preclinical Therapeutic Perspectives and Potential of Myriceric Acid a
Myriceric Acid A as a Preclinical Lead Compound in Oncology Research
This compound has emerged as a promising lead compound in preclinical cancer research due to its activity against key molecular pathways involved in tumor progression and survival. google.com Triterpenoids as a class are widely recognized for their cytotoxic effects against various tumor cells and have demonstrated anticancer efficacy in preclinical animal models. researchgate.net
The primary anticancer mechanism identified for this compound is its potent antagonism of the endothelin (ET) signaling pathway. google.com Specifically, it inhibits the endothelin-1 (B181129) (ET-1) induced increase in cytosolic free calcium concentration with a half-maximal inhibitory concentration (IC₅₀) of 11 ± 2 nM and also inhibits the binding of ET-1 to its receptor. google.comresearchgate.net The ET axis plays a crucial role in cancer by promoting cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis. This compound is suggested to belong to a new class of endothelin antagonists that not only block the receptor but may also inhibit the expression of ET-1 and its receptor, leading to a more effective blockade of this signaling pathway. google.com
Furthermore, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB). google.com NF-κB is a transcription factor that is constitutively active in many cancers, where it orchestrates the expression of genes essential for tumor growth, invasion, and resistance to therapy. google.comresearchgate.net The dual inhibition of both the ET and NF-κB pathways represents a multi-targeted approach to cancer therapy, a strategy that is increasingly favored to overcome resistance and improve outcomes. google.comresearchgate.net While direct cytotoxic data on this compound against specific cancer cell lines is limited in the available literature, related compounds from the Myrica genus, such as myricanol (B191915), have shown significant cytotoxic activity against leukemia (HL60), lung (A549), and breast (SK-BR-3) cancer cell lines. mdpi.com
Table 1: Preclinical Oncology Research Findings for this compound This table is interactive. Click on the headers to sort the data.
| Mechanism of Action | Target Pathway | Observed Effect | Significance in Oncology | Reference |
|---|---|---|---|---|
| Endothelin Receptor Antagonism | Endothelin-1 (ET-1) Signaling | Inhibition of ET-1-induced calcium increase (IC₅₀ = 11 ± 2 nM) | Blocks proliferation, angiogenesis, and metastasis; promotes apoptosis. | google.comresearchgate.netresearchgate.net |
| Transcription Factor Inhibition | Nuclear Factor-kappa B (NF-κB) | Inhibition of NF-κB activation | Suppresses genes involved in tumor growth, survival, and inflammation. | google.com |
| General Triterpenoid (B12794562) Activity | Multiple | Potential modulation of cell growth pathways | Triterpenoids are a known class of anticancer compounds. | biosynth.comresearchgate.net |
This compound as a Candidate for Anti-Inflammatory Therapy in Preclinical Models
The anti-inflammatory potential of this compound is a significant area of preclinical investigation, largely attributed to its documented effects on the NF-κB and endothelin signaling pathways, both of which are pivotal in mediating inflammatory responses. google.com Chronic inflammation is an underlying factor in numerous diseases, and compounds that can modulate these pathways are of high therapeutic interest. biosynth.comgoogle.com
Inhibition of NF-κB activation is a key mechanism for the anti-inflammatory effects of this compound. google.com In inflammatory states, NF-κB controls the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2). mdpi.com By preventing NF-κB activation, this compound can theoretically suppress the production of these inflammatory mediators. google.com Preclinical studies on related compounds, such as myristic acid, have demonstrated the efficacy of inhibiting the NF-κB pathway in reducing the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells. nih.govrsc.org
The endothelin system is also implicated in inflammation. Endothelin-1 can act as a pro-inflammatory mediator, promoting the infiltration of inflammatory cells and stimulating the release of cytokines. google.com By acting as an endothelin receptor antagonist, this compound may block these pro-inflammatory actions. google.comresearchgate.net A patent for extracts of wax myrtle, which are rich in this compound, claims their use for treating inflammation-related diseases based on this dual inhibitory action. google.com
Table 2: Preclinical Anti-Inflammatory Mechanisms of this compound This table is interactive. Click on the headers to sort the data.
| Target Pathway | Mechanism | Potential Outcome | Disease Relevance | Reference |
|---|---|---|---|---|
| NF-κB Signaling | Inhibition of activation | Reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β), and enzymes (COX-2). | Arthritis, inflammatory disorders. | google.commdpi.com |
| Endothelin Signaling | Receptor antagonism | Blockade of ET-1's pro-inflammatory effects, such as immune cell infiltration. | Cardiovascular and inflammatory diseases. | google.comresearchgate.net |
Emerging Role of this compound in Preclinical Management of Metabolic Syndrome
While direct preclinical studies evaluating this compound for metabolic syndrome are not extensively available, its established mechanisms of action suggest a potential role in managing this complex condition. Metabolic syndrome is characterized by a cluster of conditions including hypertension, hyperglycemia, dyslipidemia, and central obesity, with chronic low-grade inflammation and endothelial dysfunction being key underlying pathologies. nih.gov
The anti-inflammatory properties of this compound, particularly its inhibition of the NF-κB pathway, are highly relevant. google.com Chronic inflammation in adipose tissue is a major driver of insulin (B600854) resistance, a cornerstone of metabolic syndrome. mdpi.comnih.gov By suppressing inflammatory pathways, this compound could potentially improve insulin sensitivity and glucose metabolism. Studies on other natural flavonoids, like myricetin, have shown that they can improve glucose and lipid profiles in mouse models of metabolic disease, partly through anti-inflammatory and antioxidant actions. nih.gov
Furthermore, the endothelin system, which this compound potently inhibits, is dysregulated in metabolic syndrome and contributes to hypertension and insulin resistance. researchgate.netresearchgate.net Endothelin-1 can impair insulin-stimulated glucose uptake in skeletal muscle and promote vasoconstriction. As a potent ET-1 receptor antagonist, this compound could help mitigate these effects. google.comresearchgate.net For instance, it has been specifically investigated for its anti-hypertension activity. researchgate.net Although some related fatty acids like myristic acid have shown mixed or even detrimental effects on lipid profiles and insulin resistance in some animal studies, the unique triterpenoid structure of this compound differentiates its likely biological activities. mdpi.comoncotarget.comatamanchemicals.com
Table 3: Potential Mechanisms of this compound in Metabolic Syndrome Management This table is interactive. Click on the headers to sort the data.
| Potential Target | Mechanism of this compound | Relevance to Metabolic Syndrome | Reference |
|---|---|---|---|
| Chronic Inflammation | NF-κB Inhibition | May reduce adipose tissue inflammation and improve insulin sensitivity. | google.commdpi.com |
| Hypertension | Endothelin-1 Receptor Antagonism | Potential to lower blood pressure, a key component of the syndrome. | researchgate.netresearchgate.net |
| Insulin Resistance | Endothelin-1 Receptor Antagonism | May improve glucose uptake and insulin signaling in peripheral tissues. | google.comnih.gov |
| Endothelial Dysfunction | Inhibition of ET-1 and NF-κB | Could restore endothelial function, which is often impaired. | google.com |
Neurotherapeutic Applications of this compound in Preclinical Disease Models
The neurotherapeutic potential of this compound is an emerging area of research, primarily linked to its potent activity as an endothelin receptor antagonist and its anti-inflammatory effects. researchgate.net The endothelin system is critically involved in regulating cerebral blood flow, and its dysregulation is implicated in cerebrovascular diseases, neuroinflammation, and the progression of neurodegenerative disorders. researchgate.net
By blocking endothelin receptors, this compound could offer neuroprotection in conditions like stroke or vascular dementia by preventing excessive vasoconstriction and improving cerebral microcirculation. researchgate.net Furthermore, neuroinflammation, characterized by the activation of microglial cells, is a common feature of diseases like Alzheimer's and Parkinson's. nih.gov The activation of microglia leads to the release of neurotoxic pro-inflammatory mediators, a process often driven by the NF-κB pathway. nih.govrsc.org The ability of this compound to inhibit NF-κB suggests it could quell this damaging neuroinflammatory response. google.com
While direct in vivo studies on this compound in neurodegenerative models are pending, related compounds from the Myrica genus have shown promise. For example, myricanol and myricitrin (B1677591) have demonstrated neuroprotective effects in preclinical models, attributed to their antioxidant and anti-inflammatory activities. mdpi.comresearchgate.net Another related compound, myristic acid, has been shown to alleviate hippocampal aging in mice and reduce the inflammatory response in microglial cells, providing a rationale for investigating this compound in similar contexts. nih.govnih.gov
Table 4: Potential Neurotherapeutic Applications of this compound This table is interactive. Click on the headers to sort the data.
| Potential Application | Mechanism | Preclinical Rationale | Reference |
|---|---|---|---|
| Cerebrovascular Disease (e.g., Stroke) | Endothelin Receptor Antagonism | May improve cerebral blood flow and reduce ischemic damage. | researchgate.net |
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | NF-κB Inhibition | Could reduce chronic neuroinflammation by suppressing microglial activation. | google.comnih.govrsc.org |
| Neuroprotection | Endothelin Receptor Antagonism, Anti-inflammatory effects | May protect neurons from inflammatory and ischemic insults. | mdpi.comresearchgate.net |
| Age-related Cognitive Decline | Anti-inflammatory and other potential mechanisms | Related compounds show benefits in models of hippocampal aging. | nih.gov |
Synergistic Effects and Combinatorial Strategies with this compound in Preclinical Therapies
A key aspect of the preclinical potential of this compound lies in its capacity for synergistic interactions and its use in combination therapies. The multitargeted nature of the compound itself suggests an intrinsic synergy. For instance, a patent for a wax myrtle extract rich in this compound notes that the simultaneous inhibition of the endothelin receptor and NF-κB activation can lead to synergistic compositions for treating cancer and inflammatory diseases. google.com
In oncology, combining natural compounds with conventional chemotherapy is a promising strategy to enhance efficacy, reduce toxicity, and overcome drug resistance. researchgate.netnih.gov Triterpenoids, the class to which this compound belongs, have been shown to work synergistically with chemotherapeutic agents. researchgate.net Given its inhibition of the pro-survival NF-κB pathway, this compound could potentially sensitize cancer cells to apoptosis induced by conventional drugs. google.com For example, other natural compounds like gallic acid, also found in Myrica species, have demonstrated synergistic effects with doxorubicin (B1662922) in suppressing prostate cancer cell growth. researchgate.net
This combinatorial approach is also relevant for inflammatory and metabolic diseases, where multiple pathways are dysregulated. The ability of this compound to target both inflammation and vascular function could complement the action of other drugs, such as glucose-lowering agents or antihypertensives, potentially allowing for lower doses and fewer side effects. google.comnih.gov Further preclinical studies are needed to explore specific drug combinations and elucidate the precise nature of these synergistic effects. dntb.gov.ua
Table 5: Potential Synergistic and Combinatorial Strategies with this compound This table is interactive. Click on the headers to sort the data.
| Therapeutic Area | Potential Combination | Rationale for Synergy | Reference |
|---|---|---|---|
| Oncology | Conventional Chemotherapy (e.g., Doxorubicin) | Inhibition of NF-κB may reverse chemoresistance and enhance cytotoxicity. | google.comresearchgate.netresearchgate.netnih.gov |
| Inflammatory Disease | Other Anti-inflammatory Agents (e.g., NSAIDs) | Targeting multiple inflammatory pathways (NF-κB, ET-1, COX) may provide a more potent effect. | google.com |
| Metabolic Syndrome | Antihypertensive or Antidiabetic drugs | Simultaneous targeting of inflammation, vascular tone, and metabolic pathways. | google.comnih.gov |
| Internal Synergy | Not Applicable | The compound's dual inhibition of NF-κB and ET-1 pathways is inherently synergistic. | google.com |
Conclusion and Future Directions in Myriceric Acid a Research
Synthesis of Key Preclinical Research Findings on Myriceric Acid A
This compound, a naturally occurring pentacyclic triterpenoid (B12794562) isolated from the bark of plants of the Myricaceae family, such as Myrica cerifera (bayberry), has demonstrated significant biological activities in preclinical studies. biosynth.commdpi.com A key area of investigation has been its potent antagonist activity on endothelin (ET) receptors. Specifically, this compound inhibits the endothelin-1-induced increase in cytosolic free Ca2+ concentration and [125I]endothelin-1 binding in rat aortic smooth muscle cells. researchgate.netresearchgate.net This suggests its potential as a therapeutic agent for conditions involving ET-1-mediated vasoconstriction. nih.gov
Furthermore, research has indicated that this compound and its enriched extracts can inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses and cell survival. google.com This dual mechanism of inhibiting both ET-A receptors and NF-κB activation points towards a more effective blockade of the ET signaling pathway. google.com The compound has also been the subject of synthetic chemistry research, with efforts focused on developing practical large-scale synthesis methods starting from oleanolic acid to facilitate further biological evaluation. researchgate.netresearchgate.net The synthesis often involves a key photochemical process known as the Barton reaction. researchgate.netresearchgate.net
Identification of Remaining Knowledge Gaps and Unexplored Research Avenues
Despite the promising initial findings, significant knowledge gaps remain in the understanding of this compound. While its activity as an endothelin receptor antagonist is established, the full spectrum of its pharmacological effects is yet to be elucidated. mdpi.comnih.gov Many secondary metabolites isolated from Morella and Myrica species, including related triterpenoids, have not been evaluated for their therapeutic potential, representing a substantial research gap. mdpi.com
The in vivo efficacy and long-term safety of this compound have not been extensively studied. Most of the current data is derived from in vitro assays. researchgate.netresearchgate.net There is a need for comprehensive in vivo studies to validate the preclinical findings and to understand the compound's pharmacokinetic and pharmacodynamic profiles. biosynth.com Furthermore, while the antagonistic effect on endothelin receptors is known, the precise molecular interactions and the downstream signaling pathways affected by this compound require more detailed investigation. biosynth.comnih.gov The potential of this compound and its derivatives in other therapeutic areas beyond cardiovascular diseases, such as cancer and inflammatory disorders, remains largely unexplored. biosynth.comresearchgate.net
Prospects for Advanced Preclinical Development of this compound
The unique dual-action mechanism of this compound as both an endothelin receptor antagonist and an NF-κB inhibitor presents a compelling case for its advanced preclinical development. google.com The development of efficient synthetic and semi-synthetic routes is crucial for producing sufficient quantities of the compound for extensive preclinical testing. researchgate.netresearchgate.netresearchgate.net The use of flow microreactor technology has shown promise in optimizing the synthesis of key intermediates. researchgate.netresearchgate.net
Future preclinical development should focus on a number of key areas. Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the identification of analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov Advanced in vivo studies in relevant animal models of cardiovascular and inflammatory diseases are necessary to establish proof-of-concept and to determine the therapeutic window. biosynth.com The development of novel drug delivery systems could also enhance the bioavailability and therapeutic efficacy of this lipophilic compound. researchgate.net
Ethical Considerations in Natural Product Research and Development Involving this compound
The research and development of this compound, as a natural product, involves several ethical considerations. The sourcing of the raw plant material, Myrica cerifera, must be conducted sustainably to prevent over-harvesting and to ensure the conservation of biodiversity. This aligns with the principles of the Convention on Biological Diversity, which emphasize the fair and equitable sharing of benefits arising from the utilization of genetic resources.
Furthermore, if traditional knowledge was involved in the initial discovery of the medicinal properties of the plant, appropriate measures must be taken to acknowledge and compensate the knowledge holders. This includes obtaining prior informed consent and establishing benefit-sharing agreements. As the compound moves towards potential clinical applications, ensuring equitable access to any resulting therapeutic products is another important ethical consideration, particularly for communities in the regions where the source material originates. Finally, all preclinical and any potential future clinical research must adhere to the highest ethical standards for animal and human subject research, respectively.
Q & A
Q. What are the primary natural sources of Myriceric acid A, and what methodologies are employed for its isolation and purification?
this compound is primarily isolated from Morella cerifera (syn. Myrica cerifera) twigs and branches. Extraction typically involves solvent-based techniques (e.g., ethanol or methanol maceration), followed by chromatographic purification using silica gel or reversed-phase HPLC. Structural confirmation relies on NMR spectroscopy and mass spectrometry (MS), with purity assessed via HPLC .
Q. What in vitro assays are used to evaluate this compound’s endothelin receptor antagonistic activity?
The compound’s endothelin-A (ET-A) receptor antagonism is quantified using competitive binding assays. For example, IC50 values (e.g., 11 ± 2 nM) are determined by measuring displacement of radiolabeled endothelin-1 in vascular smooth muscle cells or transfected cell lines. Functional assays, such as inhibition of endothelin-1-induced vasoconstriction in spiral modiolar arteries, are conducted using video microscopy to monitor vascular diameter changes in physiological saline (150 mM NaCl, 3.6 mM KCl, 1.0 mM CaCl2, pH 7.4) .
Q. What analytical techniques are standard for characterizing this compound’s purity and structural integrity?
High-resolution NMR (¹H, ¹³C, 2D-COSY) and MS (ESI-TOF or MALDI-TOF) are mandatory for structural elucidation. Purity is validated via HPLC with UV/Vis or evaporative light scattering detection (ELSD). X-ray crystallography may be used if single crystals are obtainable. For novel synthetic batches, elemental analysis (C, H, N) is required to confirm stoichiometric consistency .
Advanced Research Questions
Q. How can researchers address discrepancies in reported IC50 values for this compound’s ET-A receptor antagonism?
Variability in IC50 values (e.g., ±2 nM in some studies) may arise from differences in assay conditions:
- Calcium ion concentration : Higher Ca<sup>2+</sup> (10 mM) in physiological buffers can alter receptor-ligand binding kinetics.
- Cell line specificity : Endogenous receptor expression levels in primary vs. transfected cell lines affect sensitivity.
- DMSO solvent effects : Ensure final DMSO concentrations ≤0.1% to avoid nonspecific interactions.
Method standardization, including internal positive controls (e.g., BQ-123) and triplicate measurements, enhances reproducibility .
Q. What challenges exist in the total synthesis of this compound, and how have microreactor technologies mitigated these issues?
Key challenges include stereochemical control during triterpene backbone assembly and low yields in photo-radical reactions (e.g., Barton nitrite ester reaction). Microflow reactors enable precise control over reaction parameters (temperature, irradiation intensity, residence time), improving yields (≥80% in some cases) and reducing side products. For example, compact black light sources in microreactors facilitate efficient radical generation for intermediate synthesis .
Q. What strategies are employed to confirm the structural identity of this compound in synthetic batches?
- Comparative spectroscopy : Match NMR (¹H, ¹³C, DEPT) and MS data with natural isolates.
- X-ray crystallography : Resolve stereochemistry of chiral centers in synthetic intermediates.
- Bioactivity correlation : Validate synthetic batches via ET-A receptor binding assays to ensure functional equivalence to natural isolates .
Q. How do structural modifications of this compound influence its pharmacological profile?
Derivatization studies, such as esterification of the C-28 carboxylic acid or hydroxyl group substitutions, reveal:
- ET-A selectivity : Bulky substituents at C-17 enhance ET-A vs. ET-B receptor selectivity (e.g., XAV939, a synthetic derivative with >100-fold selectivity).
- Bioavailability : Methylation of polar groups improves membrane permeability, as evidenced by logP shifts from -1.2 (parent compound) to +0.8 in analogs .
Q. What computational methods support the design of this compound analogs with enhanced bioactivity?
- Molecular docking : Predict binding poses within the ET-A receptor’s hydrophobic pocket (PDB: 5GLH).
- QSAR modeling : Correlate substituent electronegativity with IC50 values to guide synthetic prioritization.
- DFT calculations : Optimize transition states for key synthetic steps (e.g., radical recombination in Barton reactions) .
Data Contradiction and Reproducibility
Q. How should researchers interpret conflicting reports on this compound’s anti-tuberculosis activity?
While one study reported MIC = 45 μg/mL against M. tuberculosis H37Rv, discrepancies may stem from:
- Strain variability : Clinical vs. lab-adapted strains differ in drug susceptibility.
- Assay conditions : Variations in Middlebrook 7H10 agar composition or incubation time (7 vs. 14 days).
Cross-validation using standardized protocols (e.g., CLSI guidelines) and inclusion of positive controls (e.g., ethambutol) are critical .
Q. What experimental controls are essential for ensuring reproducibility in vascular contraction assays?
- Negative controls : Physiological saline without endothelin-1 to baseline vascular tone.
- Positive controls : Endothelin-1 (1–10 nM) to confirm receptor responsiveness.
- Solvent controls : DMSO at ≤0.1% to rule out solvent-induced artifacts.
Real-time monitoring via video microscopy (e.g., Panasonic AG-1960 recorder) ensures consistent data capture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
